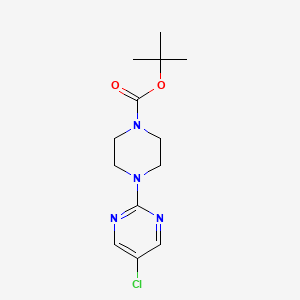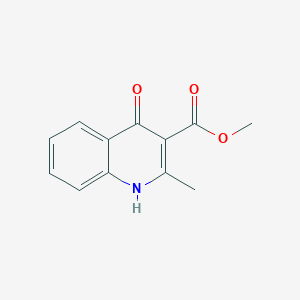
3-Benzylfuran-2-carboxylic acid
Overview
Description
3-Benzylfuran-2-carboxylic acid , also known as benzofuran-2-carboxylic acid , is a heterocyclic compound with the chemical formula C9H6O3 . It belongs to the class of benzofuran derivatives and features a furan ring fused to a benzene ring. The compound’s systematic name is 2-carboxy-3-phenylfuran . It is a white to off-white crystalline solid with a melting point of approximately 193-196°C .
Physical And Chemical Properties Analysis
Scientific Research Applications
1. Chemical Synthesis and Catalysis
3-Benzylfuran-2-carboxylic acid and its derivatives are integral in various chemical syntheses and catalytic processes. For example, the compound has been utilized in Pd(II)-mediated cascade carboxylative annulation, a method for constructing benzo[b]furan-3-carboxylic acids. This process involves forming three new bonds in a single step and has been supported by an (18)O-labeling study, highlighting its innovative approach in organic synthesis (Liao, Smith, Fathi, & Yang, 2005).
2. Molecular Docking and Biological Activities
Significant research has been conducted on the structural optimization, molecular docking analysis, and vibrational properties of benzofuran-carboxylic acids derivatives. Studies using DFT calculations and biological activities assessments demonstrate the potential inhibitor effects of these compounds against cancer and microbial diseases. This illustrates the compounds' relevance in the field of medicinal chemistry and drug discovery (Sagaama, Noureddine, Brandán, Jarczyk-Jedryka, Flakus, Ghalla, & ISSAOUI, 2020).
3. Photocatalysis and Drug Synthesis
This compound derivatives have been explored in photocatalysis, particularly in the context of synthesizing drugs. Research in this area includes a visible-light-mediated carboxylation of benzylic C–H bonds with CO2 to generate carboxylic acids, a process that highlights the compound's role in eco-friendly and efficient synthesis methods (Meng, Schirmer, Berger, Donabauer, & König, 2019).
4. Lanthanide-Based Coordination Polymers
Research into lanthanide-based coordination polymers, which are synthesized from derivatives of 3,5-dihydroxy benzoates, has showcased the potential of benzofuran-carboxylic acids in developing materials with unique photophysical properties. These polymers, which feature aromatic carboxylic acids like this compound, are used in various applications, including in the field of materials science (Sivakumar, Reddy, Cowley, & Butorac, 2011).
properties
IUPAC Name |
3-benzylfuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-12(14)11-10(6-7-15-11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQIYNCDVOQDOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(OC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B3231507.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B3231520.png)

![5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B3231525.png)






